4-Iodo-2-methylphenol is a halogenated phenol compound identified as an off-flavor component in commercially available cow milk. [, ] It possesses a distinct odor that can significantly alter the flavor and smell of food products, impacting their quality. [] This compound represents a concern for the dairy industry, as it can negatively affect consumer perception.
4-Iodo-2-methylphenol is an organic compound with the molecular formula and a molecular weight of 234.034 g/mol. It is classified as a halogenated phenol, specifically an iodophenol. This compound features an iodine atom substituted at the fourth position of a methyl-substituted phenolic ring, making it unique in its chemical properties and reactivity. The compound is known for its potential applications in various scientific fields, including medicinal chemistry and materials science.
4-Iodo-2-methylphenol can be synthesized through several methods, primarily involving the iodination of 2-methylphenol, also known as o-cresol. The compound may also be found as a contaminant in agricultural products or as a by-product from industrial processes involving iodine and phenolic compounds. Its presence in environments such as dairy farms has been noted, where it can form from interactions between iodine-based disinfectants and organic matter like cow dung .
4-Iodo-2-methylphenol falls under the category of aromatic halides and phenolic compounds. It is categorized as a hazardous substance due to its potential health effects, indicated by its classification under the GHS07 hazard symbol, which includes warnings for skin irritation and serious eye irritation .
The synthesis of 4-Iodo-2-methylphenol typically involves the direct iodination of 2-methylphenol using various reagents and conditions. Common methods include:
The choice of solvent, temperature, and concentration of reagents significantly affects the yield and purity of 4-Iodo-2-methylphenol. Advanced purification techniques such as recrystallization or chromatography are often employed post-synthesis to isolate the product from unreacted starting materials and by-products.
The molecular structure of 4-Iodo-2-methylphenol consists of a benzene ring substituted with a methyl group at the second position and an iodine atom at the fourth position. The structural formula can be represented as follows:
4-Iodo-2-methylphenol participates in several types of chemical reactions:
The efficiency of these reactions often depends on reaction conditions such as temperature, solvent polarity, and the presence of catalysts or specific nucleophiles.
The mechanism of action for 4-Iodo-2-methylphenol primarily involves its reactivity in nucleophilic aromatic substitution reactions:
Relevant safety data indicates that exposure may cause skin irritation or eye damage, necessitating proper handling precautions including personal protective equipment during laboratory work .
4-Iodo-2-methylphenol has several scientific applications:
The predominant industrial synthesis of 4-iodo-2-methylphenol (CAS 60577-30-2) involves electrophilic aromatic substitution of 2-methylphenol (o-cresol) using molecular iodine under optimized conditions. As documented by Sigma-Aldrich, this method employs an aqueous-alcoholic solvent system (e.g., water/ethanol or water/methanol) and utilizes an in situ-generated iodinating agent formed from sodium hypochlorite (NaOCl) and sodium iodide (NaI) [1]. The hypochlorite oxidizes iodide (I⁻) to electrophilic iodine (I⁺), which attacks the electron-rich aromatic ring of o-cresol. The methyl group’s ortho-directing effect combined with the hydroxyl group’s strong para-directing nature ensures high regioselectivity for 4-iodination. Typical conditions involve:
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